molecular formula C12H14N2O3 B11876506 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one

Cat. No.: B11876506
M. Wt: 234.25 g/mol
InChI Key: AUTQCVXYWUBPHR-UHFFFAOYSA-N
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Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one is a synthetic organic compound that features a unique azetidinone ring structure fused with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one involves its interaction with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the S phase and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-ethylazetidin-2-one

InChI

InChI=1S/C12H14N2O3/c1-2-14-11(10(13)12(14)15)7-3-4-8-9(5-7)17-6-16-8/h3-5,10-11H,2,6,13H2,1H3

InChI Key

AUTQCVXYWUBPHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C1=O)N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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